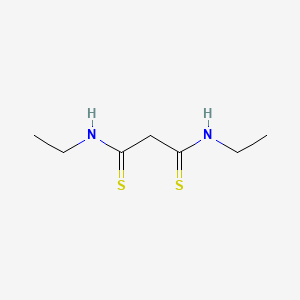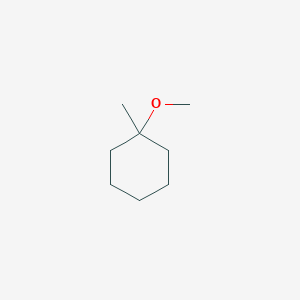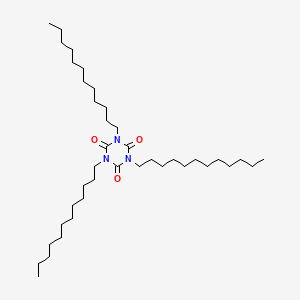
1,1'-Dibenzyl-4,4'-bipyridin-1-ium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide is a chemical compound known for its unique structural and electronic properties. It belongs to the family of bipyridinium compounds, which are widely studied for their applications in various fields such as chemistry, biology, and materials science. The compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the bipyridinium core, and it is typically found in the form of a diiodide salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide typically involves the reaction of 4,4’-bipyridine with benzyl halides in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the bipyridine core attack the benzyl halides, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems can help in monitoring and controlling the reaction, ensuring consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: It can be reduced to its neutral state using reducing agents such as sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the bipyridinium core.
Reduction: Neutral bipyridine derivatives.
Substitution: Various substituted bipyridinium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its redox properties make it useful in the study of electron transfer processes.
Biology: The compound can be used as a probe for studying biological redox reactions and as a potential therapeutic agent due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the fabrication of electronic devices, such as organic semiconductors and electrochromic materials, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The compound can accept and donate electrons, making it a versatile redox mediator. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function. Its redox properties also make it useful in the study of electron transfer processes in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide can be compared with other similar compounds, such as:
1,1’-Dibenzyl-4,4’-bipyridinium dibromide: Similar in structure but with bromide counterions instead of iodide.
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: Similar in structure but with chloride counterions.
4,4’-Bipyridinium derivatives: Various derivatives with different substituents on the bipyridinium core.
The uniqueness of 1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide lies in its specific redox properties and the presence of iodide counterions, which can influence its solubility and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
35020-21-4 |
|---|---|
Molekularformel |
C24H22I2N2 |
Molekulargewicht |
592.3 g/mol |
IUPAC-Name |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C24H22N2.2HI/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
DQFSMAISNCIUAQ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)











